

# **ENV-308: A Novel Hormone Mimetic for Obesity** (Technical Overview)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WB-308    |           |
| Cat. No.:            | B13440000 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Status: Preclinical (Phase 1 trials expected in 2025)

Enveda Biosciences is developing ENV-308, a first-in-class, oral small molecule for the treatment of obesity.[1] Publicly available information is limited as the compound is currently in the IND-enabling phase, with Phase 1 clinical trials anticipated to begin in 2025.[1] This document provides a high-level overview of what is known about ENV-308 and outlines the key areas where further data is needed for a comprehensive pharmacodynamic assessment.

## **Mechanism of Action**

ENV-308 is described as a "novel hormone mimetic".[1] This classification suggests that the small molecule is designed to mimic the action of an endogenous hormone involved in the regulation of metabolism and appetite. The specific hormonal system targeted by ENV-308 has not yet been publicly disclosed.

The landscape of obesity pharmacotherapy is increasingly focused on hormonal pathways. Key targets include incretins like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), as well as other hormones that regulate energy balance.

# **Preclinical Development**



While Enveda has stated that ENV-308 has shown "compelling efficacy" and "highly encouraging safety and tolerability" in preclinical studies, specific quantitative data from these obesity models have not been released.[1]

To fully understand the pharmacodynamic profile of ENV-308, data from the following types of preclinical studies would be required:

- In vitro receptor binding and activation assays: To identify the specific receptor(s) targeted by ENV-308 and to characterize its binding affinity and functional activity (e.g., agonist, antagonist, allosteric modulator).
- Cell-based signaling assays: To elucidate the downstream intracellular signaling pathways activated by ENV-308 upon receptor binding.
- In vivo studies in animal models of obesity (e.g., diet-induced obese mice, genetic models):
  - Dose-response studies to determine the effect of ENV-308 on body weight, food intake, and energy expenditure.
  - Metabolic studies to assess the impact on glucose homeostasis, insulin sensitivity, and lipid profiles.
  - Body composition analysis to determine the effects on fat mass versus lean mass.
  - Safety and tolerability studies.

#### **Future Outlook**

As ENV-308 progresses towards clinical trials, more detailed information regarding its mechanism of action and preclinical data package is expected to be made public through scientific publications and presentations at medical conferences. The scientific community awaits further details to understand the potential of this novel therapeutic agent in the management of obesity.

# **Visualizing Potential Pathways**

Without specific information on the signaling pathway of ENV-308, a detailed diagram cannot be constructed. However, a generalized workflow for the preclinical pharmacodynamic



assessment of a novel anti-obesity compound is presented below.



Click to download full resolution via product page



Caption: Generalized workflow for preclinical pharmacodynamic assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. enveda.com [enveda.com]
- To cite this document: BenchChem. [ENV-308: A Novel Hormone Mimetic for Obesity (Technical Overview)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13440000#pharmacodynamics-of-env-308-in-obesity-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com